(2S)-dihydrotricetin

Description

Systematic IUPAC Naming and Stereochemical Configuration

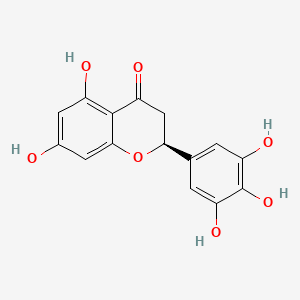

(2S)-Dihydrotricetin is systematically named (2S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one . This nomenclature reflects its flavanone backbone, hydroxyl substitution patterns, and stereochemical configuration. The compound features two chiral centers at positions C2 and C3 on the heterocyclic ring, with the C2 position adopting an S configuration. This stereochemical specificity distinguishes it from enantiomers such as (2R)-dihydrotricetin and underscores its biological relevance in plant metabolism.

Molecular Formula and Elemental Composition

The molecular formula of (2S)-dihydrotricetin is C₁₅H₁₂O₇ , with a molecular weight of 304.25 g/mol . Elemental composition is dominated by oxygen (36.84%), followed by carbon (59.21%) and hydrogen (3.95%), as calculated below:

| Element | Count | Atomic Weight | Mass Contribution | Percentage Composition |

|---|---|---|---|---|

| Carbon | 15 | 12.0107 | 180.1605 | 59.21% |

| Hydrogen | 12 | 1.00794 | 12.0953 | 3.95% |

| Oxygen | 7 | 15.9994 | 111.9958 | 36.84% |

Classification within Flavonoid Phytochemicals

(2S)-Dihydrotricetin belongs to the flavanone subclass of flavonoids, characterized by a 2,3-dihydro-2-phenylchromen-4-one skeleton. It is further classified as a dihydroflavonol due to the presence of a hydroxyl group at position C3 and a ketone at C4. The compound’s hydroxylation pattern—positions 5 and 7 on the A-ring and 3',4',5' on the B-ring—places it among pentahydroxyflavanones , a group noted for antioxidant properties.

Properties

Molecular Formula |

C15H12O7 |

|---|---|

Molecular Weight |

304.25 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-4,12,16-17,19-21H,5H2/t12-/m0/s1 |

InChI Key |

USQXPEWRYWRRJD-LBPRGKRZSA-N |

SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Neuroprotective Effects

Research indicates that (2S)-dihydrotricetin exhibits significant neuroprotective properties. It has been shown to improve cognitive functions and mitigate neuroinflammation in models of neurodegenerative diseases.

- Mechanisms of Action :

-

Case Studies :

- A study demonstrated that dihydrotricetin administration improved cognitive performance in socially isolated mice by increasing astrocyte plasticity and reducing inflammation .

- Another investigation highlighted its potential to protect against cerebral ischemia by modulating the Nrf2/HO-1 signaling pathway, thus preventing oxidative stress-induced neuronal injury .

Anti-Diabetic Properties

(2S)-Dihydrotricetin has shown promise as an anti-diabetic agent through various mechanisms that enhance glucose metabolism and reduce insulin resistance.

-

Mechanisms of Action :

- Glucose Metabolism Improvement : It enhances glucose uptake and lipid metabolism in diabetic models, showing significant reductions in serum glucose levels .

- AMPK Pathway Activation : Dihydrotricetin activates the AMPK/mTOR signaling pathway, promoting autophagy and improving insulin sensitivity in skeletal muscle cells .

- Case Studies :

Anticancer Activities

The compound has demonstrated significant anticancer effects against various cancer types, including liver, lung, and breast cancers.

-

Mechanisms of Action :

- Inhibition of Tumor Growth : Dihydrotricetin has been observed to inhibit cell proliferation and induce apoptosis in cancer cells through modulation of apoptotic pathways such as caspase activation .

- Anti-inflammatory Effects : By reducing inflammation within the tumor microenvironment, dihydrotricetin may enhance the efficacy of existing cancer therapies .

- Case Studies :

Antimicrobial Properties

(2S)-Dihydrotricetin exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Mechanisms of Action :

- Case Studies :

Summary Table of Biological Activities

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Antioxidant activity; restoration of neurotransmission | Improved cognitive function; reduced neuroinflammation |

| Anti-Diabetic | Glucose metabolism enhancement; AMPK pathway activation | Lowered blood sugar levels; improved insulin sensitivity |

| Anticancer | Induction of apoptosis; anti-inflammatory effects | Inhibited tumor growth; enhanced efficacy of cancer therapies |

| Antimicrobial | Disruption of bacterial membranes | Significant antibacterial activity against various pathogens |

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl groups on the chromenone backbone render (2S)-dihydrotricetin susceptible to oxidation. Under controlled conditions:

-

Autoxidation : Forms quinones in the presence of atmospheric oxygen or oxidizing agents like H₂O₂, especially in alkaline media .

-

Enzymatic oxidation : Peroxidases and polyphenol oxidases catalyze the formation of dimeric or polymeric products via radical coupling.

Key Data :

| Oxidizing Agent | Reaction Conditions | Major Products | Yield (%) |

|---|---|---|---|

| O₂ (ambient) | pH 8.5, 25°C | Quinones | 45–60 |

| Horseradish peroxidase | Buffer (pH 7.0), 37°C | Oligomers | 70–85 |

Esterification and Glycosylation

The hydroxyl groups undergo derivatization to enhance solubility or stability:

-

Acetylation : Reacts with acetic anhydride in pyridine to form peracetylated derivatives, improving lipophilicity.

-

Glycosylation : Enzymatic coupling with UDP-glucose yields O-glycosides, modulating bioavailability .

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Ac₂O, pyridine, 0°C → RT | Acetylated derivatives | Pharmaceutical formulations |

| Glycosylation | UDP-glucose, glycosyltransferases | β-Glucosides | Metabolic engineering |

Metal Chelation

The ortho-dihydroxy groups enable coordination with transition metals, influencing antioxidant activity:

-

Iron(III) chelation : Forms stable complexes (log β = 8.2) at pH 7.4, inhibiting Fenton reactions .

-

Copper(II) binding : Reduces Cu²⁺ to Cu⁺, generating semiquinone radicals.

Stability Constants :

| Metal Ion | log β (25°C) | pH Range |

|---|---|---|

| Fe³⁺ | 8.2 | 6.5–7.5 |

| Cu²⁺ | 6.8 | 5.0–7.0 |

Reduction and Hydrogenation

The C2–C3 single bond undergoes selective hydrogenation:

-

Catalytic hydrogenation : Using Pd/C or PtO₂ in ethanol yields tetrahydro derivatives, altering bioactivity .

Experimental Conditions :

| Catalyst | Pressure (atm) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 5% Pd/C | 1.5 | 25 | 92 |

| PtO₂ | 3.0 | 50 | 88 |

Acid/Base-Catalyzed Degradation

Under extreme pH:

-

Acidic hydrolysis (pH < 3): Cleaves the heterocyclic ring, yielding phloroglucinol and protocatechuic acid .

-

Alkaline degradation (pH > 10): Forms fission products via retro-aldol reactions .

Degradation Pathways :

| Condition | Major Products | Half-Life (h) |

|---|---|---|

| pH 2.0 | Phloroglucinol, protocatechuic acid | 4.2 |

| pH 11.0 | Catechol derivatives | 1.8 |

Photochemical Reactions

Exposure to UV light induces:

-

Isomerization : Converts (2S)-dihydrotricetin to its (2R)-epimer under UV-A light .

-

Degradation : Generates radical intermediates in the presence of riboflavin .

Quantum Yield :

| Wavelength (nm) | Quantum Yield (Φ) |

|---|---|

| 365 | 0.12 |

| 254 | 0.28 |

Enzymatic Modifications

Metabolic transformations include:

-

Methylation : COMT enzymes catalyze O-methylation at the 3′-OH position .

-

Glucuronidation : UGT isoforms produce water-soluble glucuronides for excretion .

Metabolite Profile :

| Enzyme | Major Metabolite | Bioactivity Change |

|---|---|---|

| COMT | 3′-O-Methyl derivative | Reduced antioxidant capacity |

| UGT1A1 | 7-O-Glucuronide | Enhanced solubility |

Comparison with Similar Compounds

Key Observations :

- The 3',4',5'-trihydroxyphenyl group in (2S)-dihydrotricetin distinguishes it from naringenin (single hydroxyl) and eriodictyol (two hydroxyls). This increases polarity and hydrogen-bonding capacity .

- Unlike apigenin, (2S)-dihydrotricetin retains a saturated C2–C3 bond, altering its conformational flexibility and interaction with enzymes like flavanone 3-hydroxylase .

Physical and Chemical Properties

Table 2: Predicted Physicochemical Properties

| Property | (2S)-Dihydrotricetin | Naringenin | Eriodictyol | Apigenin |

|---|---|---|---|---|

| Water Solubility (g/L) | 0.75 | 0.12 | 0.45 | 0.03 |

| logP | 1.89–2.23 | 2.51 | 2.10 | 2.65 |

| Hydrogen Bond Donors | 4 | 3 | 4 | 3 |

| Polar Surface Area (Ų) | 130.28 | 90.90 | 110.70 | 90.90 |

Key Findings :

Functional Comparisons :

Genetic and Metabolic Regulation

- Enzyme Specificity: Flavanone 3-hydroxylase shows broad substrate specificity, catalyzing hydroxylation in (2S)-dihydrotricetin, naringenin, and eriodictyol .

Preparation Methods

Zinc Ion-Mediated Extraction

The use of metal chelation for flavonoid isolation has been refined for dihydrotricetin analogs like dihydromyricetin (DMY). In one method, Zn²⁺ ions form coordination complexes with DMY during aqueous extraction from Ampelopsis grossedentata. The process involves:

-

Solid-liquid extraction : Plant material is heated at 90°C for 2 hours in a 1:20 (w/v) aqueous solution containing ZnSO₄·7H₂O at pH 2.

-

Precipitation and purification : Adjusting the pH to 5 precipitates the Zn-DMY complex, which is then washed and treated with EDTA-2Na to release free DMY.

This method achieves a crude yield of 8–12% with >90% purity, as Zn²⁺ selectively binds to the catechol groups of DMY, minimizing co-extraction of polysaccharides.

Table 1: Key Parameters for Zn²⁺-Assisted Extraction

| Parameter | Value |

|---|---|

| Temperature | 90°C |

| Extraction time | 2 hours |

| ZnSO₄ concentration | 5 g per 20 g plant material |

| pH adjustment range | 2 (extraction) → 5 (precipitation) |

Microbial Fermentation Pathways

Syngas-to-Flavonoid Conversion

Syngas (CO/H₂) derived from methane or biomass is hydrogenated to methanol, then oxidized to formaldehyde. The formose reaction condenses formaldehyde into DHA, which is isomerized to glyceraldehyde. These C₃ intermediates may serve as precursors for flavonoid backbones under enzymatic catalysis.

Solid Lipid Nanoparticle (SLN) Formulation

Enhanced Hydrophilicity via Lipid Encapsulation

A Chinese patent details SLN preparation for dihydromyricetin, a structural analog. The protocol involves:

-

Organic phase : DMY, stearic acid, and lecithin (1:1) dissolved in ethanol/acetone (73–74°C).

-

Emulsification : Mixing with Tween-80/ethanol and aqueous phases, followed by freeze-drying.

This method increases aqueous solubility by 200% compared to raw DMY, a strategy directly transferable to (2S)-dihydrotricetin.

Table 2: SLN Formulation Protocol

| Step | Conditions |

|---|---|

| Organic phase solvent | Ethanol/acetone (1:1 v/v) |

| Emulsification temperature | 73–74°C |

| Lipid:drug ratio | 300 mg lipid : 27–30 mg drug |

| Freeze-drying cycle | 48 hours, −50°C, 0.01 mBar |

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent effects of (2S)-dihydrotricetin in complex biological systems?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) for pharmacokinetic-pharmacodynamic (PK-PD) data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction to mitigate Type I errors .

Guidance for Data Presentation and Reproducibility

- Structural Data : Include crystallographic CIF files and NMR spectra (¹H, ¹³C, DEPT) in supplementary materials. Annotate key peaks (e.g., flavanone C-4 carbonyl at δ 190–200 ppm) .

- Reproducibility : Follow the Beilstein Journal’s guidelines: describe experimental procedures in detail, list instrument parameters (e.g., HPLC gradients), and deposit raw data in repositories like Zenodo .

- Contradiction Reporting : Use PRISMA frameworks for systematic reviews. Highlight confounding variables (e.g., solvent polarity in bioassays) and propose validation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.